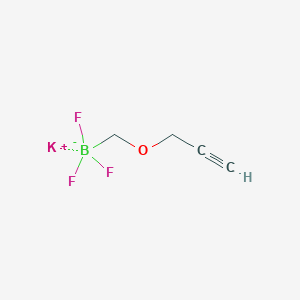
Ácido 6-metoxi-1H-indazol-5-carboxílico
Descripción general
Descripción
6-Methoxy-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-methoxy-1H-indazole-5-carboxylic acid, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-methoxy-1H-indazole-5-carboxylic acid is 1S/C9H8N2O3/c1-14-8-3-7-5 (4-10-11-7)2-6 (8)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
The synthesis of 1H-indazoles, such as 6-methoxy-1H-indazole-5-carboxylic acid, can be achieved through a Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . This reaction involves the formation of N–H ketimine species followed by the Cu (OAc) 2 -catalyzed reaction .Physical and Chemical Properties Analysis
6-Methoxy-1H-indazole-5-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Ácido 6-metoxi-1H-indazol-5-carboxílico: se ha identificado como un metabolito antifúngico producido por Bacillus toyonensis . Muestra una actividad antifúngica significativa contra patógenos como Candida albicans y Aspergillus niger, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antifúngicos.
Farmacología
En farmacología, se exploran los derivados de indazol, incluido el ácido 6-metoxi-1H-indazol-5-carboxílico, por sus propiedades medicinales . Se han estudiado para aplicaciones como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos.
Ciencia de materiales
Este compuesto se utiliza en la ciencia de materiales como bloque de construcción para la síntesis de varios compuestos heterocíclicos . Su motivo estructural es significativo en el desarrollo de materiales con propiedades electrónicas, ópticas o mecánicas potenciales.
Síntesis química
This compound: es un intermedio valioso en la síntesis química. Se utiliza en la construcción de moléculas complejas, particularmente en la síntesis de derivados de indol e indazol, que son prevalentes en numerosos productos naturales y farmacéuticos .
Investigación bioquímica
En la investigación bioquímica, el ácido 6-metoxi-1H-indazol-5-carboxílico se puede utilizar para estudiar las interacciones enzimáticas, la unión a receptores y las vías de transducción de señales. Su papel en los procesos celulares puede proporcionar información sobre los mecanismos fundamentales de las ciencias de la vida .
Diagnóstico médico
Los derivados de indazol se exploran por sus aplicaciones de diagnóstico, particularmente en imágenes y como marcadores para diversas enfermedades. El ácido 6-metoxi-1H-indazol-5-carboxílico podría formar parte del desarrollo de reactivos o ensayos de diagnóstico .
Medicina veterinaria
Similar a su uso en medicina humana, el ácido 6-metoxi-1H-indazol-5-carboxílico puede encontrar aplicaciones en medicina veterinaria. Podría estar involucrado en el desarrollo de medicamentos veterinarios que se dirijan a enfermedades específicas en animales .
Mecanismo De Acción
Target of Action
Indazole compounds have been known to interact with various kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related indazole compounds that they may inhibit, regulate, or modulate their target kinases . This interaction could lead to changes in the cell cycle or cell volume regulation .
Biochemical Pathways
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known targets of related indazole compounds, it can be inferred that the compound may influence cell cycle progression and cell volume regulation .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, which suggests that moisture and temperature could potentially affect its stability .
Safety and Hazards
Direcciones Futuras
The future directions of research on 6-methoxy-1H-indazole-5-carboxylic acid and similar compounds could involve further exploration of their medicinal applications, given their wide range of potential uses . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be a focus of future research .
Análisis Bioquímico
Biochemical Properties
6-Methoxy-1H-indazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is significant in the context of anti-inflammatory responses, as COX-2 is involved in the synthesis of pro-inflammatory prostaglandins . Additionally, 6-Methoxy-1H-indazole-5-carboxylic acid has been shown to interact with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 6-Methoxy-1H-indazole-5-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB, which plays a pivotal role in inflammatory responses . Furthermore, 6-Methoxy-1H-indazole-5-carboxylic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 6-Methoxy-1H-indazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2, inhibiting their activity and thus reducing the production of pro-inflammatory mediators . Additionally, this compound can activate or inhibit various signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses. The inhibition of COX-2 by 6-Methoxy-1H-indazole-5-carboxylic acid is particularly noteworthy, as it highlights the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1H-indazole-5-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular functions. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed under certain conditions, which may influence its long-term efficacy. Studies have also indicated that prolonged exposure to 6-Methoxy-1H-indazole-5-carboxylic acid can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in clinical settings.
Metabolic Pathways
6-Methoxy-1H-indazole-5-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 6-Methoxy-1H-indazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific tissues, particularly those involved in inflammatory responses. The distribution of 6-Methoxy-1H-indazole-5-carboxylic acid is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Methoxy-1H-indazole-5-carboxylic acid is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
6-methoxy-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLCCONLYBFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-60-8 | |
| Record name | 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


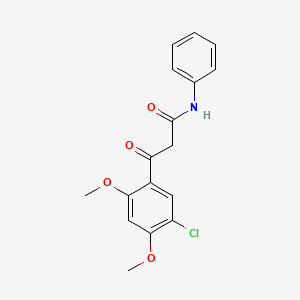
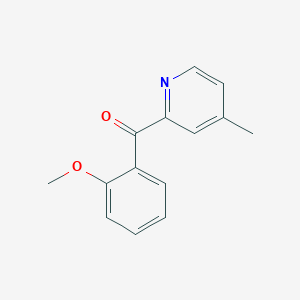
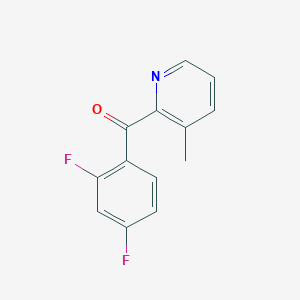
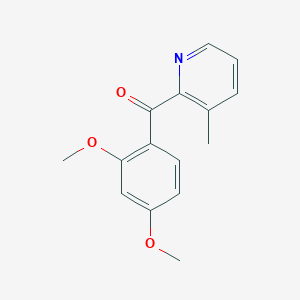






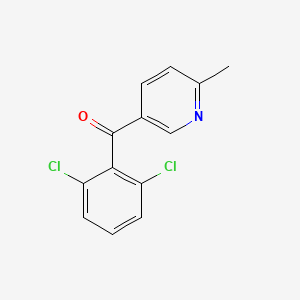
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
